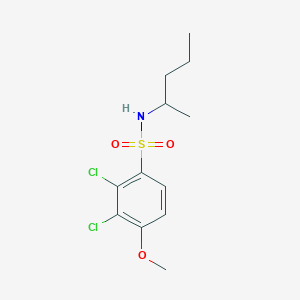
2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide
Descripción general
Descripción
2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide, also known as DMBS, is a sulfonamide compound that has been used in scientific research for several years. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 344.81 g/mol. DMBS has been studied extensively for its potential as a therapeutic agent, as well as its use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has been found to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes. 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be stored for extended periods of time. It is also soluble in organic solvents, making it easy to work with in the lab. However, 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide does have some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for neurological disorders. Further research is needed to fully understand its mechanism of action and potential benefits in treating these conditions. Additionally, 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has shown promise in treating certain types of cancer, and further studies are needed to determine its efficacy in treating other types of cancer. Finally, more research is needed to fully understand the potential limitations and toxicity of 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide, as well as its potential interactions with other compounds.
Aplicaciones Científicas De Investigación
2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has been used in various scientific research studies due to its potential as a therapeutic agent. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 2,3-dichloro-4-methoxy-N-(1-methylbutyl)benzenesulfonamide has also been found to have potential in treating certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2,3-dichloro-4-methoxy-N-pentan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO3S/c1-4-5-8(2)15-19(16,17)10-7-6-9(18-3)11(13)12(10)14/h6-8,15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFQXREPRYXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-4-methoxy-N-(pentan-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4116334.png)
![2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4116342.png)
![2-(3-ethoxy-4-hydroxy-5-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4116349.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116353.png)


![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4116386.png)

![N-(2-methoxy-4-nitrophenyl)-N'-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B4116392.png)
![4-[2-(3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)acetyl]phenyl acetate](/img/structure/B4116399.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]alaninamide](/img/structure/B4116413.png)
![N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4116424.png)
![N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4116437.png)
![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4116441.png)